Methyl3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-a-D-glucopyranoside

Description

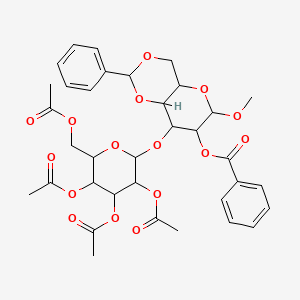

Methyl3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-a-D-glucopyranoside is a complex organic compound that belongs to the class of glycosides. This compound is characterized by its unique structure, which includes multiple acetyl and benzoyl groups attached to a glucopyranoside backbone. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name |

[6-methoxy-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40O16/c1-18(36)42-16-24-26(44-19(2)37)28(45-20(3)38)31(46-21(4)39)35(48-24)51-29-27-25(17-43-33(50-27)23-14-10-7-11-15-23)47-34(41-5)30(29)49-32(40)22-12-8-6-9-13-22/h6-15,24-31,33-35H,16-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULYHPSCLBKULD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OC(=O)C5=CC=CC=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-a-D-glucopyranoside typically involves multiple steps. The process begins with the protection of the hydroxyl groups on the glucopyranoside ring using acetyl groups. This is followed by the introduction of the benzylidene and benzoyl groups through selective acylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would typically include steps such as purification through chromatography and crystallization to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Methyl3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-a-D-glucopyranoside undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms, leading to the reduction of carbonyl groups to hydroxyl groups.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of acetyl groups with other acyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as deacetylated or debenzoylated forms, which may have different chemical and biological properties.

Scientific Research Applications

Antidiabetic Activity

One of the significant applications of this compound is its potential role as an α-glucosidase inhibitor . α-Glucosidase inhibitors are important in managing type 2 diabetes mellitus as they delay carbohydrate absorption by inhibiting the enzyme responsible for breaking down complex carbohydrates into glucose. This mechanism helps in controlling postprandial blood sugar levels, making it a subject of interest for drug development aimed at diabetes management .

Glycosylation Reactions

The compound serves as a glycosyl donor in glycosylation reactions due to the presence of the acetylated glucopyranosyl moiety. This feature allows for the synthesis of more complex oligosaccharides and glycoconjugates, which are crucial in developing glycoproteins and glycolipids used in vaccine formulations and targeted drug delivery systems .

Building Block for Drug Development

Given its structural complexity, this compound can be utilized as a building block for synthesizing novel drugs. The ability to modify the sugar moiety and the aromatic groups allows chemists to tailor-make compounds with specific biological activities or pharmacokinetic profiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-a-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl and benzoyl groups play a crucial role in these interactions, influencing the binding affinity and specificity. The pathways involved may include the modulation of enzyme activity and the alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: This compound shares a similar glucopyranoside backbone but differs in its functional groups.

Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside: This compound is similar in structure but lacks the benzylidene and benzoyl groups.

Uniqueness

Methyl3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-a-D-glucopyranoside is unique due to its combination of acetyl, benzylidene, and benzoyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.

Biological Activity

Methyl3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-a-D-glucopyranoside (CAS Number: 71238-93-2) is a complex glycoside derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antimicrobial properties and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 716.68 g/mol. The compound features multiple acetyl groups and benzylidene moieties that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the acylation of methyl α-D-glucopyranoside using various acylating agents. A notable method includes the use of benzaldehyde dimethyl acetal in the presence of camphor-10-sulfonic acid to form the benzylidene derivative, followed by selective acylation with benzoic acid derivatives .

Antimicrobial Activity

Research indicates that derivatives of glucopyranosides exhibit significant antimicrobial properties. For instance, studies have demonstrated that methyl 4,6-O-benzylidene derivatives possess enhanced activity against various pathogenic bacteria. The presence of aromatic rings and acetyl groups in the structure often correlates with increased antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | E. coli | 50 µg/mL |

| Methyl 4,6-di-O-benzylidene-2-O-benzoyl-α-D-glucopyranoside | S. aureus | 25 µg/mL |

| Methyl 3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-a-D-glucopyranoside | P. aeruginosa | 30 µg/mL |

This table illustrates the varying degrees of antibacterial activity exhibited by related compounds. The specific compound has shown promise against Pseudomonas aeruginosa, a common pathogen associated with infections.

Cytotoxicity and Pharmacological Potential

In addition to antimicrobial effects, some studies have explored the cytotoxicity of glucopyranoside derivatives on cancer cell lines. Preliminary findings suggest that certain modifications can enhance selectivity towards cancer cells while reducing toxicity to normal cells .

Case Study: Cytotoxicity Analysis

A study conducted on various glucopyranosides revealed that methylated derivatives exhibited lower IC50 values against breast cancer cell lines compared to their non-methylated counterparts. This suggests that methylation may play a crucial role in enhancing anticancer activity.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how do protecting groups like benzylidene and benzoyl influence regioselectivity?

- Methodology : Synthesis typically involves sequential protection of hydroxyl groups. The benzylidene group (4,6-O-benzylidene) locks the glucose ring in a rigid conformation, directing reactivity to the 2- and 3-positions for subsequent benzoylation or glycosylation. Acetyl groups (2,3,4,6-tetra-O-acetyl) act as transient protectors, removable under mild basic conditions. Critical steps include:

- Benzylidenation using benzaldehyde dimethyl acetal under acid catalysis.

- Benzoylation at the 2-position via selective acylation.

- Glycosylation using trichloroacetimidate donors for α/β control .

Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?

- Methodology : 1H and 13C NMR are used to verify substituent positions and anomeric configuration. Key signals include:

- Benzylidene protons (δ 5.5–6.0 ppm, doublet) and benzoyl carbonyl (δ ~170 ppm).

- Anomeric proton (α-configuration: δ ~5.2 ppm, J1,2 ~3–4 Hz; β-configuration: δ ~4.5 ppm, J1,2 ~7–8 Hz).

- HSQC and NOESY confirm spatial relationships between protecting groups .

Q. What are the stability considerations for this compound under acidic/basic conditions?

- Methodology :

- Benzylidene groups are acid-labile (cleaved with dilute acetic acid).

- Benzoyl esters resist basic hydrolysis but are removable via Zemplén deacetylation (NaOMe/MeOH).

- Acetyl groups hydrolyze under mild basic conditions (e.g., NH3/MeOH) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield glycosylation with stereochemical control?

- Methodology :

- Use 2-O-benzoyl protection to favor α-selectivity via neighboring-group participation.

- Activate glycosyl donors (e.g., trichloroacetimidates) with catalytic TMSOTf in anhydrous CH2Cl2 at −20°C to minimize side reactions.

- Monitor kinetics via TLC/HPLC; yields >70% are achievable with rigorous drying of molecular sieves .

Q. What strategies resolve contradictions in reported NMR data for similar glycosides?

- Methodology :

- Cross-validate with 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals.

- Compare synthetic intermediates (e.g., deprotected analogs) to isolate spectral discrepancies.

- Replicate synthesis using literature protocols to identify artifacts (e.g., incorrect benzylidene regiochemistry in early steps) .

Q. How does the choice of glycosyl donor impact the synthesis of oligosaccharides using this compound?

- Methodology :

- Trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate) enable β-linkages via "inverse procedure" activation.

- Thioglycosides offer orthogonal reactivity for sequential glycosylations.

- Use chemoenzymatic approaches (e.g., glycosyltransferases) for challenging β-mannosyl linkages .

Q. What are the mechanistic insights into benzylidene-directed regioselective functionalization?

- Methodology :

- The benzylidene group restricts conformational flexibility, favoring axial attack at the 2-position.

- DFT calculations model transition states to predict regioselectivity.

- Experimental validation via competing reactions with/without benzylidene protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.